![molecular formula C14H13N5O2 B3016071 1,3-二甲基-N-(5-苯基-1,3,4-恶二唑-2-基)-1H-吡唑-5-甲酰胺 CAS No. 1013786-05-4](/img/structure/B3016071.png)
1,3-二甲基-N-(5-苯基-1,3,4-恶二唑-2-基)-1H-吡唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
科学研究应用
合成和生物活性
抗抑郁和抗惊厥活性:已合成与 1,3-二甲基-N-(5-苯基-1,3,4-恶二唑-2-基)-1H-吡唑-5-甲酰胺 在结构上相关的化合物,并评估了它们的抗抑郁和抗惊厥活性。值得注意的是,某些衍生物表现出显着的抗抑郁活性,超过了丙咪嗪,并且对小鼠模型中诱发的癫痫发作表现出显着的保护作用,显示出作为神经系统疾病治疗剂的潜力 (Abdel-Aziz, Abuo-Rahma, & Hassan, 2009)。
抗结核剂:对 1,3,4-恶二唑-2-基衍生物的研究导致发现了对结核分枝杆菌(包括对异烟肼耐药的菌株)具有良好活性的化合物。这些发现表明这些化合物在应对耐药结核病的挑战中具有潜力 (Ahsan 等人,2012)。
抗菌和抗结核筛选:分析了一系列 1,5-二甲基-2-苯基-4-([5-(芳基氨基)-1,3,4-恶二唑-2-基]甲基氨基)-1,2-二氢-3H-吡唑-3-酮衍生物的分子特性和药物相似性,导致合成了具有显着抗菌和抗结核活性的化合物。这些研究强调了此类衍生物作为口服生物利用度药物或对抗传染病的先导的潜力 (Ahsan 等人,2011)。
分析研究
极谱行为分析:已经研究了芳基偶氮吡唑的电化学行为,提供了对这些化合物的极谱还原的见解。此类研究为理解吡唑衍生物在电化学传感器或器件中的反应性和潜在应用提供了基础知识 (Ravindranath, Ramadas, & Brahmaji Rao, 1983)。
作用机制
Target of Action
Similar compounds have been known to target carbonic anhydrase isoenzymes (ca) .
Mode of Action
It’s worth noting that the combination of two dissimilar and adjacent nitrogen atoms in this azole allows it to simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions .
Biochemical Pathways
Similar compounds have been known to inhibit carbonic anhydrase isoenzymes (ca), which play a crucial role in maintaining ph balance in the body and are involved in various physiological and pathological processes .
Result of Action
Similar compounds have shown antiproliferative activity on various human tumor cell lines .
属性
IUPAC Name |
2,5-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-8-11(19(2)18-9)12(20)15-14-17-16-13(21-14)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWVKBODULZJOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。